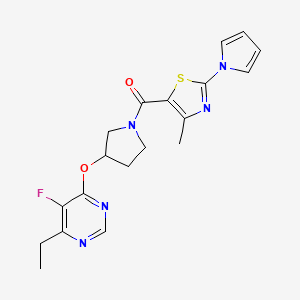
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5O2S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule that integrates multiple pharmacologically relevant functional groups, including a pyrimidine derivative, a pyrrolidine ring, and a thiazole moiety. This unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FN3O2S, with a molecular weight of approximately 385.4 g/mol. Its structure incorporates:
- Pyrimidine Ring : Known for its role in nucleic acid metabolism and as a building block for various pharmaceuticals.
- Pyrrolidine Ring : Often associated with enhanced bioactivity due to its ability to mimic natural substrates in biological systems.
- Thiazole Moiety : Frequently found in compounds exhibiting antimicrobial and anticancer properties.
The biological activity of this compound is hypothesized to arise from its interaction with specific enzymes or receptors. The presence of the pyrimidine and thiazole rings indicates potential interactions with nucleic acids or proteins, which could modulate various cellular pathways. The fluorinated pyrimidine component may enhance its pharmacological properties by increasing lipophilicity and improving binding affinity to biological targets.
Anticancer Potential
Preliminary studies suggest that compounds containing fluorinated pyrimidines exhibit promising anticancer activity. The fluoropyrimidine component may enhance efficacy against cancer cell lines by inhibiting DNA synthesis or interfering with cell cycle progression.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and other diseases. For instance, the dual functionality as both an enzyme inhibitor and a potential therapeutic agent makes it a valuable candidate for further research in medicinal chemistry.
In Vitro Studies
In vitro studies have demonstrated that similar compounds with pyrimidine and thiazole functionalities exhibit significant activity against various cancer cell lines. For example, derivatives of pyrimidine have been shown to inhibit cell proliferation, migration, and invasion in cancer models .
Pharmacological Evaluations
Pharmacological evaluations have indicated that compounds with similar structural characteristics can modulate signaling pathways associated with tumor growth. These findings suggest that the compound may also possess anti-inflammatory properties, enhancing its therapeutic profile .
Summary of Biological Activities
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-3-14-15(20)17(22-11-21-14)27-13-6-9-25(10-13)18(26)16-12(2)23-19(28-16)24-7-4-5-8-24/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCNPBNFWGPUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














